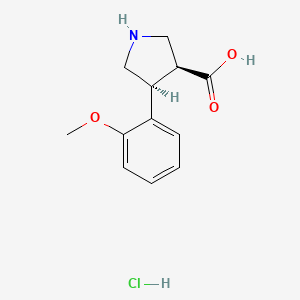![molecular formula C19H32N2O6 B13357845 tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13357845.png)
tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a carbamate, and an oxazolidinone ring. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction to form the spirocyclic structure. The reaction conditions may include the use of a base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid.
Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate to form the carbamate group. The reaction conditions may include the use of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions may include the use of an acidic or basic medium.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction conditions may include the use of an inert solvent, such as ether.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions may include the use of a polar solvent, such as water or acetone.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups.
科学研究应用
tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on biological systems. Its potential interactions with enzymes and receptors can provide insights into its biological activity.
Medicine: The compound can be used in medicinal chemistry to develop new drugs. Its unique structure and functional groups can be modified to enhance its pharmacological properties.
Industry: The compound can be used in industrial applications, such as the production of specialty chemicals and materials. Its unique properties can be exploited to develop new products with improved performance.
作用机制
The mechanism of action of tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways. The specific molecular targets and pathways involved depend on the context and application of the compound.
相似化合物的比较
tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has a similar spirocyclic structure and functional groups but with different stereochemistry.
This compound: This compound has a similar spirocyclic structure and functional groups but with different substituents.
This compound: This compound has a similar spirocyclic structure and functional groups but with different functional groups.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct properties and reactivity.
属性
分子式 |
C19H32N2O6 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H32N2O6/c1-12-13(20-15(23)26-17(2,3)4)19(14(22)25-12)8-10-21(11-9-19)16(24)27-18(5,6)7/h12-13H,8-11H2,1-7H3,(H,20,23)/t12-,13+/m0/s1 |
InChI 键 |
FOZJXQBVSPPJKD-QWHCGFSZSA-N |
手性 SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)NC(=O)OC(C)(C)C |
规范 SMILES |
CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)

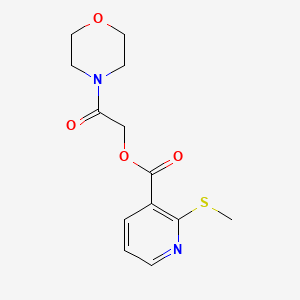
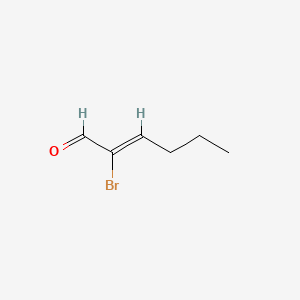
![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)
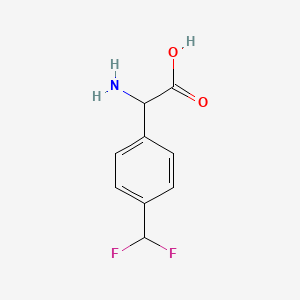


![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
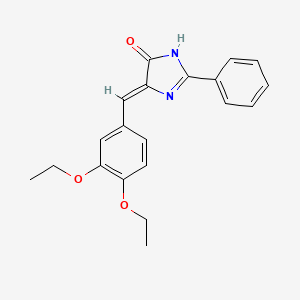
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357818.png)
![(1R,2R)-2-[bis(2-hydroxyethyl)amino]cyclopentan-1-ol](/img/structure/B13357824.png)
